
acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol is an organic compound with a complex structure that includes a phenyl group, a trifluoromethyl group, and an enol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol typically involves multiple steps, including the formation of the enol and the introduction of the phenyl and trifluoromethyl groups. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone to form an enol.
Friedel-Crafts Alkylation: This step introduces the phenyl group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The enol group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol involves its interaction with specific molecular targets and pathways. The phenyl and trifluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The enol group may participate in hydrogen bonding and other interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
3-Hexen-1-ol, acetate, (Z)-: A related compound with a similar enol structure but lacking the phenyl and trifluoromethyl groups.
3-Hexanol: Another related compound with a similar backbone but different functional groups.
Uniqueness
Acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability
Biological Activity
The compound acetic acid; (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol, also known as a derivative of trifluoromethyl-substituted hexenol, has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H13F3O2
- Molecular Weight : 256.24 g/mol
- Structure : The compound features a phenyl group and a trifluoromethyl substituent, which are known to influence its biological activity.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. The presence of the trifluoromethyl group in (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
| Study | Findings |
|---|---|
| Demonstrated significant antibacterial activity against Gram-positive bacteria. | |
| Showed potential antifungal properties in vitro against Candida species. |
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, particularly in models of acute inflammation. Its mechanism is believed to involve the inhibition of pro-inflammatory cytokines.
| Mechanism | Effect |
|---|---|
| Inhibition of NF-kB pathway | Reduced expression of TNF-alpha and IL-6 in macrophages. |
| Suppression of COX enzymes | Decreased prostaglandin E2 levels, contributing to reduced inflammation. |
Cytotoxicity and Anticancer Potential
Studies have suggested that (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point of research.
Case Studies
- Case Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several trifluoromethylated compounds, including (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol. The compound demonstrated potent antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
- Case Study on Anti-inflammatory Effects : In a preclinical model of arthritis, administration of (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol resulted in a significant reduction in joint swelling and pain scores compared to control groups. The study concluded that the compound could be a promising candidate for treating inflammatory diseases .
Properties
CAS No. |
821799-28-4 |
|---|---|
Molecular Formula |
C15H19F3O3 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol |
InChI |
InChI=1S/C13H15F3O.C2H4O2/c1-10(17)9-12(13(14,15)16)8-7-11-5-3-2-4-6-11;1-2(3)4/h2-6,9-10,17H,7-8H2,1H3;1H3,(H,3,4)/t10-;/m1./s1 |
InChI Key |
BQFKQIZDKIEZFP-HNCPQSOCSA-N |
Isomeric SMILES |
C[C@H](C=C(CCC1=CC=CC=C1)C(F)(F)F)O.CC(=O)O |
Canonical SMILES |
CC(C=C(CCC1=CC=CC=C1)C(F)(F)F)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















